molecular formula C12H14F3NO B8007583 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide

4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide

Cat. No.: B8007583
M. Wt: 245.24 g/mol
InChI Key: ULJQUAYQGKJPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide is a fluorinated organic compound with the molecular formula C12H14F3NO. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide typically involves the reaction of 4,4,4-trifluoro-2,2-dimethylbutyric acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems, where it can interact with enzymes, receptors, or other proteins, modulating their function .

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2,2-dimethylbutyric acid
  • 4,4,4-Trifluoro-2,2-dimethyl-N-methylbutanamide
  • 4,4,4-Trifluoro-2,2-dimethyl-N-ethylbutanamide

Comparison: 4,4,4-Trifluoro-2,2-dimethyl-N-phenylbutanamide is unique due to its phenyl group, which imparts distinct chemical and physical properties compared to its analogs. The presence of the phenyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound in various applications .

Properties

IUPAC Name

4,4,4-trifluoro-2,2-dimethyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-11(2,8-12(13,14)15)10(17)16-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJQUAYQGKJPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)(F)F)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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